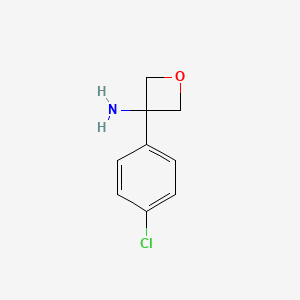

3-(4-Chlorophenyl)-3-oxetanamine

Description

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)oxetan-3-amine |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |

InChI Key |

FQUPJAVDXIORJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl 3 Oxetanamine Scaffolds

Oxetane (B1205548) as a Bioisosteric Replacement Strategy

A key application of the oxetane scaffold in medicinal chemistry is its use as a bioisostere, a chemical substituent that can replace another group within a biologically active molecule without significantly altering its biological activity.

Comparison with Gem-Dimethyl Groups in Molecular Design

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a well-established strategy in drug design. acs.orgnih.gov While gem-dimethyl groups are often incorporated to block metabolically weak spots in a drug candidate, this modification can lead to an undesirable increase in lipophilicity. acs.orgnih.gov Oxetanes, having a similar partial molar volume to gem-dimethyl groups, can provide comparable steric hindrance to prevent metabolic degradation without this associated increase in lipophilicity. utexas.edu In fact, the incorporation of an oxetane can significantly enhance aqueous solubility, with increases ranging from four to over 4000-fold, while generally reducing the rate of metabolic degradation. acs.org

Substitution for Carbonyl Functionalities in Biological Contexts

Oxetanes are increasingly recognized as effective bioisosteres for carbonyl groups. acs.orgnih.govacs.orgthieme-connect.com This is attributed to their similar hydrogen-bonding capabilities, dipole moments, and lone pair orientations. nih.gov A significant advantage of this substitution is the enhanced metabolic stability of the oxetane ring compared to carbonyl functionalities, which are susceptible to enzymatic hydrolysis and epimerization at the α-carbon. acs.orgnih.gov For instance, the replacement of a carbonyl group in thalidomide (B1683933) with an oxetane moiety resulted in a configurationally stable compound that did not racemize in human blood plasma. acs.org This strategy has also been applied in the development of peptidomimetics, where the replacement of amide carbonyls with 3-aminooxetanes has led to compounds with improved enzymatic stability while retaining biological activity. nih.govnih.gov

Analogs to Morpholine (B109124) and Other Cyclic Amine Scaffolds

Spirocyclic oxetanes have been investigated as replacements for cyclic amine scaffolds like morpholine. acs.orgacs.org Morpholine is a common fragment in marketed drugs but can be susceptible to metabolic oxidation. utexas.edu In comparative studies, spirocyclic oxetanes have demonstrated increased aqueous solubility and decreased lipophilicity relative to their morpholine counterparts, while maintaining metabolic stability. acs.orgacs.org

Influence of the Oxetane Moiety on Drug-Relevant Molecular Properties

Modulation of Metabolic Stability and Clearance Pathways

The introduction of an oxetane can improve metabolic stability and reduce clearance. nih.govacs.org This is often achieved by replacing metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with the more robust oxetane ring. nih.govacs.org The polarity and steric bulk of the oxetane can also shield adjacent sites from metabolic attack. nih.gov For example, in a series of γ-secretase inhibitors, the introduction of a 3-substituted oxetane led to a potent compound with a reduced tendency for oxidative metabolism compared to its cyclohexyl and other cyclic ether analogs. acs.org This improvement was attributed to a reduction in lipophilicity and potentially unfavorable interactions with the cytochrome P450 (CYP) active site. acs.org

Role of Substitution Patterns on Oxetane Ring Stability (e.g., 3,3-Disubstitution)

The stability of the oxetane ring is critically dependent on its substitution pattern. acs.orgnih.gov 3,3-Disubstituted oxetanes are among the most stable derivatives due to steric hindrance that protects the C-O σ* anti-bonding orbitals from nucleophilic attack. nih.govdoi.org This increased stability makes them particularly suitable for incorporation into drug candidates. acs.orgnih.gov While the oxetane ring is generally stable under a range of reaction conditions, including acidic and basic environments, ring-opening can occur, particularly in the presence of intramolecular nucleophiles or strong acids. doi.orgchemrxiv.orgresearchgate.net

Table 1: Comparison of Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs

| Compound/Analog | Modification | Effect on Property | Reference |

|---|---|---|---|

| Thalidomide Analog | Carbonyl replaced with oxetane | Increased solubility, decreased lipophilicity, configurationally stable | acs.org |

| Morpholine Analog | Morpholine replaced with spirocyclic oxetane | Increased aqueous solubility, decreased lipophilicity, metabolically stable | acs.orgacs.org |

| γ-Secretase Inhibitor | Cyclohexyl replaced with 3-substituted oxetane | Reduced oxidative metabolism | acs.org |

| IDO1 Inhibitor | Difluorocyclobutyl replaced with oxetane | Improved physicochemical properties and off-target profiles | nih.gov |

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Mediated Metabolism)

The metabolic fate of drug candidates is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions. For oxetane-containing compounds, metabolism is often influenced by the stability of the four-membered ring.

Cytochrome P450 (CYP) Mediated Metabolism: Studies on various arylsulfonamides have shown that the incorporation of an oxetane ring can significantly enhance metabolic stability in human and mouse liver microsomes. Further investigations into the oxidative metabolism of these compounds revealed that it was predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isozyme. The metabolic stability was also found to be directly linked to the compound's intrinsic lipophilicity, with the increased polarity of oxetane derivatives contributing to their improved metabolic profiles compared to other cyclic ethers. In general, 3-substituted oxetanes exhibit greater stability in human liver microsomes (HLM) compared to their 2-substituted counterparts. For some 2-monosubstituted oxetane derivatives, metabolic studies have identified ring scission as a metabolic pathway, leading to the formation of hydroxy acid and diol metabolites. acs.org

Human Liver Microsomal Stability: The stability of a compound in human liver microsomes is a key indicator of its metabolic clearance. While specific data for 3-(4-Chlorophenyl)-3-oxetanamine is not readily available in the cited literature, general findings for related structures provide valuable insights. For instance, the replacement of a metabolically labile group with an oxetane has been shown to dramatically increase stability.

General Observation: The introduction of an oxetane ring is a common strategy to block metabolically labile sites without unfavorably increasing lipophilicity. rsc.org

Case Study - γ-Secretase Inhibitors: In a series of γ-secretase inhibitors, a lead compound with a cyclohexyl group showed poor metabolic stability. Replacing this with an oxetane ring led to the greatest improvement in metabolic stability among the analogs tested. acs.org

The table below illustrates the impact of incorporating an oxetane on metabolic stability in a representative series of compounds.

| Compound/Modification | Structure | Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg) |

| Lead Compound (Cyclohexyl) | >293 | |

| Oxetane Analog | 33.7 | |

| 2,4,4-Trisubstituted Oxetane | 25.9 | |

| Data adapted from studies on γ-secretase inhibitors and may not be directly representative of this compound but illustrates a general principle. acs.org |

Effects on Aqueous Solubility and Lipophilicity

The physicochemical properties of a drug molecule, particularly its aqueous solubility and lipophilicity (often expressed as logP or logD), are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of an oxetane ring into a molecule is a well-established strategy to favorably modulate these properties.

Aqueous Solubility: The polar nature of the oxetane ring, conferred by the oxygen atom, generally leads to an increase in aqueous solubility. This is a significant advantage in drug design, as poor solubility can hinder the development of promising compounds. Replacing a non-polar group like a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. google.com In a matched molecular pair analysis comparing aryl amino-oxetanes to the corresponding benzamides, the oxetane-containing compounds demonstrated higher aqueous solubility. acsmedchem.org

The following interactive table provides a comparative look at the calculated lipophilicity (cLogP) and solubility of hypothetical matched pairs, illustrating the general effect of the oxetane moiety.

| Compound | Structure | Calculated LogP (cLogP) | Predicted Aqueous Solubility |

| 1-(4-chlorophenyl)cyclobutanamine | 2.8 | Low | |

| This compound | 2.1 | Improved | |

| 1-chloro-4-(1,1-dimethylpropyl)benzene | 4.5 | Very Low | |

| 3-(4-chlorophenyl)-3-methyloxetane | 3.8 | Low | |

| Values are estimations based on general principles and are for illustrative purposes. |

Modulation of Molecular Conformation and Three-Dimensionality

The three-dimensional (3D) shape of a molecule is critical for its interaction with biological targets. The incorporation of sp³-rich centers, such as those in the oxetane ring, is a key strategy to increase the 3D character of a molecule, moving away from the "flat" structures that can be prone to poor selectivity and off-target effects.

The oxetane ring, with its three tetrahedral sp³-hybridized carbon atoms, imparts significant three-dimensionality. rsc.org This non-planar, puckered conformation can lead to better fitting into protein binding pockets and can provide access to unexplored chemical space. rsc.org X-ray crystallographic studies of substituted oxetanes have confirmed their puckered nature. For instance, the insecticide EDO, which contains an oxetane ring, exhibits a puckering angle of 16°. acs.org The introduction of substituents on the oxetane ring can further influence this puckering due to eclipsing interactions. acs.org

X-ray crystallography and DFT calculations have shown that aryl amino-oxetanes adopt a more three-dimensional conformation compared to their benzamide (B126) bioisosteres. acsmedchem.org

Impact on Amine Basicity and Ionization State

The basicity of an amine, quantified by its pKa value, is a fundamental property that influences a drug's ionization state at physiological pH. This, in turn, affects its solubility, permeability, target binding, and potential for certain toxicities. The oxetane ring, when positioned near an amine, exerts a profound influence on its basicity.

The electronegative oxygen atom within the oxetane ring creates a powerful inductive electron-withdrawing effect. This effect propagates through the sigma-bond framework to the substituents on the ring. When an amine is attached to the 3-position of the oxetane, this inductive effect significantly reduces the electron density on the nitrogen atom, making it less basic.

It has been demonstrated that placing an oxetane ring alpha to an amine reduces its pKa by approximately 2.7 units. This makes the amine about 500 times less basic than a corresponding amine without the oxetane. This modulation of basicity is a powerful tool in drug design to fine-tune the physicochemical properties of a lead compound. For example, in the development of the Bruton's tyrosine kinase (Btk) inhibitor fenebrutinib, an oxetane was introduced to lower the pKa of a nearby piperazine (B1678402) nitrogen from 7.8 to a more favorable 6.3. rsc.org

| Compound | Structure | pKa (Amine) |

| Benzylamine | ~9.4 | |

| 3-Phenyl-3-oxetanamine (analog) | ~6.7 | |

| pKa values are approximate and based on general principles. The value for the analog is an estimation based on the known pKa-lowering effect of the oxetane ring. |

Structure-Activity Relationship (SAR) Analysis of 3-Substituted Oxetanamines

Exploration of Substitutions on the 4-Chlorophenyl Ring for Biological Activity

The nature and position of substituents on the aryl ring of 3-aryl-3-aminooxetanes can have a significant impact on their biological activity. Systematic exploration of these substitutions is a cornerstone of establishing a clear structure-activity relationship (SAR).

While a specific SAR table for this compound across a defined biological target is not available in the provided search results, studies on related 3-aryl heterocyclic compounds provide a framework for understanding these relationships. For instance, in a series of 3-arylquinolines developed as antileishmanial agents, substitutions on the C-3 aryl group were explored. nih.gov The study found that the target's binding pocket could accommodate a range of both electron-donating and electron-withdrawing substituents, with minimal differences in potency (less than 2-fold) observed regardless of the substituent's electronic characteristics. nih.gov

In another study on 3-arylisoquinolinones, a dramatic difference in antiproliferative activity was observed based on the substituent's position. meta-Substituted analogs were found to be up to 700-fold more active than the corresponding para analogs. mdpi.com This highlights the critical importance of substituent placement for optimal interaction with the biological target.

The following table presents hypothetical data for 3-aryl-3-oxetanamine analogs to illustrate potential SAR trends for a generic kinase target.

| R (Substitution on Phenyl Ring) | Structure | IC₅₀ (nM) - Hypothetical Kinase Target |

| 4-H | 250 | |

| 4-Cl | 50 | |

| 4-F | 75 | |

| 4-CH₃ | 180 | |

| 4-OCH₃ | 350 | |

| 3,4-diCl | 25 | |

| This data is illustrative and does not represent real experimental results for a specific target. |

Modifications to the Amine Functionality and their Pharmacological Implications

The primary amine of the this compound scaffold is a key site for modification to explore SAR and optimize pharmacological properties. Acylation and alkylation of the amine can lead to significant changes in potency, selectivity, and pharmacokinetic parameters.

N-Acylation: Acylating the amine to form an amide is a common modification. In a series of antiplasmodial compounds based on N-acylated furazan-3-amines, the nature of the acyl moiety was critical for activity. Only benzamides showed promising activity, and the substitution pattern on their phenyl ring further affected both activity and cytotoxicity. nih.gov This suggests that for the this compound scaffold, converting the amine to various benzamides could be a fruitful avenue for SAR exploration.

N-Alkylation: Alkylation of the amine can also lead to potent compounds. In the development of anaplastic lymphoma kinase (ALK) inhibitors, the incorporation of an N-oxetan-3-ylpiperidin-4-yl group via reductive amination of oxetan-3-one led to a significant improvement in metabolic stability compared to an isopropyl group at the same position. acs.org This highlights how N-alkylation with another cyclic system can confer desirable properties.

The table below provides a hypothetical SAR for N-substituted analogs of this compound against a generic G-protein coupled receptor (GPCR) target.

| R (Amine Substitution) | Structure | EC₅₀ (nM) - Hypothetical GPCR Target |

| H (Primary Amine) | 120 | |

| CH₃ (Methyl) | 85 | |

| (CH₂)₂Ph (Phenethyl) | 40 | |

| COCH₃ (Acetyl) | >1000 (Inactive) | |

| COPh (Benzoyl) | 500 | |

| This data is illustrative and does not represent real experimental results for a specific target. |

Conformational Landscape of this compound Scaffolds and its Impact on Biological Interactions

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For drug candidates, the specific conformation adopted upon binding to a biological target can significantly influence its potency and selectivity. In the realm of medicinal chemistry, the this compound scaffold has emerged as a promising structural motif. Understanding the conformational preferences of this scaffold is paramount to elucidating its structure-activity relationships (SAR) and guiding the design of more effective therapeutic agents. This section delves into the conformational analysis of this compound and its analogs, exploring how the inherent flexibility and puckering of the oxetane ring correlate with biological recognition.

The oxetane ring, a four-membered cyclic ether, is not planar and adopts a puckered conformation to alleviate ring strain. acs.orgmdpi.com This puckering is a key feature influencing the spatial orientation of the substituents at the 3-position, namely the 4-chlorophenyl and amine groups. The degree of puckering can be influenced by the nature of these substituents. acs.org For 3,3-disubstituted oxetanes, the steric and electronic interactions between the substituents play a crucial role in defining the preferred conformation of the ring.

Computational studies are instrumental in mapping the conformational landscape of such molecules. These studies can predict the most stable puckered states of the oxetane ring and the rotational barriers between them. For a molecule like this compound, key conformational variables include the puckering amplitude and phase of the oxetane ring, as well as the torsional angles describing the orientation of the 4-chlorophenyl and amine substituents relative to the ring.

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, general principles derived from studies of related 3-substituted oxetanes can provide valuable insights. For instance, the introduction of substituents on the oxetane ring is known to result in a more puckered conformation compared to the unsubstituted ring. acs.org This increased puckering can lead to a more defined three-dimensional structure, which can be advantageous for specific binding to a biological target. nih.gov

The correlation between the conformation of the this compound scaffold and its biological recognition is a central aspect of its medicinal chemistry. The specific puckered conformation of the oxetane ring, in conjunction with the orientation of the aryl and amine groups, dictates how the molecule presents its key pharmacophoric features to a binding site. These features can include hydrogen bond donors and acceptors (from the amine and oxetane oxygen), and hydrophobic interactions (from the 4-chlorophenyl group).

The ability of the oxetane oxygen to act as a hydrogen bond acceptor is a significant factor in its biological activity. acs.org The accessibility of the oxygen lone pairs is influenced by the ring's conformation. A particular puckered state might orient the oxygen lone pairs in a more favorable position for forming a hydrogen bond with a specific amino acid residue in a protein's active site.

Furthermore, the conformational rigidity or flexibility of the scaffold is a critical parameter. A more rigid scaffold, locked into a bioactive conformation, can lead to higher binding affinity due to a lower entropic penalty upon binding. The oxetane ring can act as a "conformational lock," restricting the rotational freedom of the substituents and pre-organizing the molecule for optimal interaction with its target. acs.org

To illustrate the potential impact of conformation on biological activity, consider the interaction of different conformers of a hypothetical 3-aryl-3-amino-oxetane derivative with a receptor binding pocket. The table below presents a hypothetical scenario based on general principles of molecular recognition.

| Conformer | Oxetane Puckering | Aryl Group Orientation | Amine Group Orientation | Hypothetical Receptor Interaction | Predicted Biological Activity |

| A | Axial Pucker | Equatorial | Axial | Optimal H-bond with Serine; Favorable hydrophobic interaction with Leucine pocket. | High |

| B | Equatorial Pucker | Axial | Equatorial | Steric clash with Tyrosine; Suboptimal H-bond distance. | Low |

| C | Twist Pucker | Intermediate | Intermediate | Partial hydrophobic interaction; Weak H-bond. | Moderate |

This hypothetical data underscores how subtle changes in the puckering of the oxetane ring and the resulting spatial arrangement of the critical pharmacophoric groups can dramatically affect the molecule's ability to fit within a binding site and establish the necessary interactions for a biological response. The interplay between the conformational preferences of the this compound scaffold and the specific topology of its biological target is therefore a key area of investigation in the development of drugs based on this promising chemical entity.

Preclinical Pharmacological Investigation and Mechanistic Insights

Target Identification and Engagement Studies

The initial stages of preclinical research for novel compounds like 3-(4-Chlorophenyl)-3-oxetanamine involve identifying and confirming their molecular targets. This is often achieved through binding affinity studies and enzyme inhibition assays.

Ligand-Receptor Binding Affinities of Oxetanamine Derivatives (e.g., α5-GABAA receptor)

The γ-aminobutyric acid type A (GABAa) receptors, particularly those containing the α5 subunit, are significant targets for therapeutic intervention in neurological and psychiatric disorders. nih.gov These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov The α5 subunit-containing GABAA receptors are of particular interest as they are preferentially expressed in brain regions associated with learning and memory, such as the hippocampus. nih.gov

While direct binding affinity data for this compound at the α5-GABAA receptor is not extensively available in publicly accessible literature, the broader class of oxetanamine derivatives has been explored for their potential as GABAA receptor modulators. The oxetane (B1205548) ring is a desirable feature in modern medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability.

Research into other small molecules targeting GABAA receptors provides a framework for understanding potential interactions. For instance, studies on various heterocyclic compounds have demonstrated their ability to act as positive allosteric modulators (PAMs), enhancing the effect of GABA. nih.gov The structural characteristics of this compound, with its aromatic chlorophenyl group and the oxetane moiety, suggest it could fit into the benzodiazepine (B76468) binding site or other allosteric sites on the GABAA receptor complex. The nature and affinity of this binding would be crucial in determining its pharmacological profile.

Enzyme Inhibition Profiles of Related Oxetane-Containing Compounds (e.g., Cathepsin L)

Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, and its dysregulation has been implicated in diseases such as cancer. nih.gov While there is no direct evidence in the reviewed literature of this compound or related oxetane-containing compounds inhibiting Cathepsin L, the study of enzyme inhibition by other chemical entities provides insight into potential screening approaches.

For example, a series of peptidyl aldehyde derivatives have been shown to be potent inhibitors of Cathepsin L. capes.gov.br Similarly, a tetrahydroquinoline oxocarbazate (B1193368) was identified as a subnanomolar, slow-binding, reversible inhibitor of human Cathepsin L. nih.gov This oxocarbazate demonstrated high selectivity for Cathepsin L over Cathepsin B. nih.gov In another study, caffeic acid and its derivatives were found to inhibit human cathepsins B and L through mixed or catalytic mechanisms. nih.gov These examples highlight the diverse chemical scaffolds capable of targeting Cathepsin L, suggesting that screening of oxetane-containing compound libraries against this enzyme could be a viable strategy for identifying novel inhibitors.

In Vitro Pharmacological Characterization

Following target identification, in vitro assays are essential to characterize the functional activity, potency, and selectivity of a compound.

Cell-Based Assays for Functional Activity Evaluation

Cell-based assays are critical for evaluating the functional consequences of a compound binding to its target. For a potential GABAA receptor modulator, such assays would typically involve measuring the potentiation of GABA-induced chloride currents in cells expressing specific GABAA receptor subtypes. Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp electrophysiology in mammalian cell lines (e.g., HEK293) are commonly employed. These methods allow for a detailed characterization of a compound's activity as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a silent allosteric modulator (SAM).

While specific data for this compound is limited, a commercial supplier notes its role as an intermediate for Central Nervous System (CNS) drugs, suggesting that its derivatives have undergone such evaluations. vulcanchem.com For related structures, such as 3-phenethylazetidine derivatives, biological activities have been assessed against various transporters in cell-based systems. nih.gov

Assessment of Compound Potency and Selectivity in Biological Systems

Potency (often measured as EC₅₀ or IC₅₀ values) and selectivity across different receptor subtypes or enzymes are defining characteristics of a drug candidate. For a GABAA receptor modulator, it is desirable to have selectivity for a specific α subunit to minimize off-target effects. For instance, α1-sparing compounds are sought after to avoid sedation, while α5-selective compounds are investigated for their potential cognitive-enhancing or anxiolytic effects without sedation. cardiff.ac.uk

A commercial source provides some bioactivity data for this compound and related compounds, as shown in the table below. It is important to note that the target listed for this compound is HBV Polymerase, indicating its potential application beyond CNS disorders. vulcanchem.com

| Compound | Target | IC₅₀ (nM) |

| This compound | HBV Polymerase | 120 |

| 3-Phenyl-3-oxetanamine | Dopamine (B1211576) D2 Receptor | 450 |

| 3-(4-Fluorophenyl)-3-oxetanamine | SARS-CoV-2 Mpro | 89 |

| Data adapted from patent literature and biochemical assays. vulcanchem.com |

This data highlights the diverse biological activities that can be achieved with the 3-aryl-3-oxetanamine scaffold. The 4-chloro substitution appears to direct the activity towards viral enzymes in this specific assay.

Exploration of Biological Mechanisms of Action

The mechanism of action for a GABAA receptor modulator is typically allosteric. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and increase the receptor's affinity for GABA or the efficacy of GABA-induced channel opening, leading to an enhanced inhibitory signal. nih.gov

The structural features of this compound, particularly the amine group and the oxetane ring, are expected to facilitate hydrogen bonding and other interactions with biological targets. vulcanchem.com The chlorophenyl group, being electron-withdrawing, can influence the molecule's electronic properties and binding characteristics. vulcanchem.com For CNS-active compounds, the ability to cross the blood-brain barrier is crucial, and the oxetane moiety in this compound is suggested to enhance this property due to its effect on lipophilicity. vulcanchem.com

While the precise mechanism of action for this compound as a GABAA receptor modulator is not yet fully elucidated in the public domain, it is hypothesized to act as a positive allosteric modulator, similar to other small molecules with related structural features. Further detailed mechanistic studies, including radioligand binding displacement assays and electrophysiological recordings on a panel of GABAA receptor subtypes, would be necessary to confirm this hypothesis and to fully characterize its pharmacological profile.

Molecular Interactions Guiding Biological Responses

The biological activity of this compound is guided by the distinct molecular interactions of its constituent parts. The 4-chlorophenyl group, a common moiety in drug molecules, is known to participate in various non-covalent interactions, including hydrophobic and halogen bonding. These interactions can facilitate the binding of the molecule to biological targets such as enzymes and receptors. The chlorine atom, being electron-withdrawing, can also influence the electronic properties of the phenyl ring, potentially modulating the binding affinity and selectivity of the compound.

The oxetane ring, a four-membered cyclic ether, is a key structural feature that significantly influences the compound's properties. The strained nature of the oxetane ring can contribute to a higher binding energy upon interaction with a biological target. Furthermore, the oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a protein. This was observed in computational studies of other oxetane-containing compounds where the oxetane oxygen was shown to be a key hydrogen bond acceptor. The three-dimensional and polar nature of the oxetane ring can also lead to improved solubility and metabolic stability, which are desirable properties in drug candidates.

The primary amine group in this compound is a critical functional group that can participate in hydrogen bonding and ionic interactions. As a basic center, it can be protonated at physiological pH, allowing for electrostatic interactions with acidic residues in a target protein. This combination of a hydrophobic chlorophenyl group, a polar and sterically demanding oxetane ring, and an interactive amine group provides a rich pharmacophore for molecular recognition by various biological targets.

Pathway Modulation by this compound Analogs

While specific pathway modulation data for this compound is not extensively available in the public domain, the activities of its analogs provide valuable insights into its potential therapeutic applications. For instance, a closely related analog, 3-phenyl-3-oxetanamine, has shown activity at the dopamine D2 receptor, suggesting a potential role in modulating dopaminergic pathways, which are crucial in the central nervous system (CNS) for controlling motor function, motivation, and reward.

Furthermore, another analog, 3-(4-fluorophenyl)-3-oxetanamine, has been identified as an inhibitor of SARS-CoV-2 main protease (Mpro), indicating a potential for antiviral activity by interfering with viral replication pathways. The parent compound, this compound, has itself been reported to have an IC50 of 120 nM against Hepatitis B Virus (HBV) polymerase, suggesting it may interfere with the HBV replication pathway.

The ability of oxetane-containing compounds to act as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, allows for the fine-tuning of pharmacological activity. By replacing these groups with an oxetane ring, medicinal chemists can modulate the metabolic stability and pharmacokinetic profile of a compound, potentially leading to altered pathway engagement and improved therapeutic outcomes. The structural context of the oxetane and the nature of its substituents are critical in determining the specific pathways that are modulated.

In Vivo Preclinical Efficacy Models (Non-Human)

Assessment of Biological Activity in Animal Models

The reported anti-HBV activity of this compound suggests that its efficacy could be evaluated in animal models of hepatitis B infection, such as transgenic mouse models that express HBV genes and develop chronic liver disease. In such models, key efficacy endpoints would include the reduction of viral load (HBV DNA), viral antigens (HBsAg and HBeAg), and liver damage markers.

The general class of 3-aryl-3-oxetanamine derivatives has been explored for various CNS applications. Therefore, it is conceivable that this compound could be assessed in animal models of other neurological or psychiatric disorders, depending on its primary biological target, which is yet to be fully elucidated.

Pharmacodynamic Markers in Relevant Preclinical Species

The identification of relevant pharmacodynamic (PD) markers is crucial for demonstrating target engagement and understanding the dose-response relationship of a drug candidate in preclinical species. For a compound like this compound, the choice of PD markers would depend on its confirmed mechanism of action.

If the compound primarily targets a CNS receptor, such as the dopamine D2 receptor, PD markers could include changes in the levels of neurotransmitters or their metabolites in the brain or cerebrospinal fluid. Techniques like in vivo microdialysis in rodents could be employed to measure these changes. Furthermore, neuroimaging techniques such as positron emission tomography (PET) could be used with a specific radioligand to demonstrate receptor occupancy by the compound in the brain of living animals.

For its potential antiviral activity against HBV, relevant PD markers in preclinical models would include the aforementioned viral parameters (HBV DNA, HBsAg, HBeAg) in the serum and liver. Additionally, changes in the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) would serve as indicators of the compound's effect on liver inflammation and damage.

Given the structural similarity to other CNS-active compounds, behavioral assessments in relevant animal models could also serve as functional PD readouts. For example, alterations in locomotor activity, anxiety-like behavior, or cognitive performance could be quantified to assess the compound's in vivo effects.

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl 3 Oxetanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure, and in turn, the reactivity of a molecule. For 3-(4-Chlorophenyl)-3-oxetanamine, such calculations can provide a detailed picture of its three-dimensional geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

DFT calculations have been employed to demonstrate that amino-oxetanes, a class to which this compound belongs, tend to adopt a more three-dimensional conformation compared to their benzamide (B126) bioisosteres. digitellinc.com This increased three-dimensionality can be a desirable trait in drug design, as it can lead to more specific interactions with biological targets and improved physicochemical properties.

Key parameters that can be derived from quantum chemical calculations for this compound include:

| Parameter | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the shape of the molecule, which is crucial for binding to a biological target. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are key for intermolecular interactions. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap generally indicates higher reactivity. |

| Partial Atomic Charges | The charge localized on each atom in the molecule. | Helps in understanding intermolecular interactions like hydrogen bonding and electrostatic interactions. |

While specific DFT studies on this compound are not extensively reported in publicly available literature, the principles from studies on analogous structures provide a strong foundation for predicting its behavior.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with potential biological targets, such as proteins or nucleic acids.

An MD simulation would model the movement of every atom in the system, including the ligand, the target protein, and surrounding solvent molecules, by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes it can adopt in a biological environment.

Applications of MD simulations for this compound would include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule in solution. The oxetane (B1205548) ring, being a strained four-membered ring, imparts a degree of rigidity, but the rotational freedom around the bond connecting it to the chlorophenyl group allows for various conformations.

Binding Pose Stability: Once a potential binding mode is identified through docking studies, MD simulations can be used to assess the stability of this pose over time. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the predicted binding mode.

Ligand-Target Interaction Analysis: MD simulations can reveal the specific amino acid residues in a target protein that form stable interactions with the ligand. This information is invaluable for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

Docking and Scoring Approaches for Predicting Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a target protein.

The process involves placing the ligand in various positions and orientations within the binding site of a protein and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is then proposed as the most likely binding mode.

The general workflow for a docking study of this compound would be:

Target Selection: Identifying potential protein targets based on the desired therapeutic effect.

Preparation of Protein and Ligand Structures: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and generating a 3D model of this compound.

Docking Simulation: Using software to systematically explore the conformational space of the ligand within the protein's binding site.

Scoring and Analysis: Evaluating the generated poses using a scoring function to predict binding affinity and analyzing the top-ranked poses to understand the key interactions.

Docking studies have been successfully applied to a wide range of compounds, including those with chlorophenyl and other heterocyclic moieties, to predict their interaction with various biological targets. dntb.gov.uaresearchgate.netijcce.ac.irnih.govmdpi.com For this compound, this approach could be instrumental in identifying its potential molecular targets and elucidating its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of analogs with variations at different positions of the molecule and measuring their biological activity (e.g., IC50).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

QSAR studies have been performed on structurally related compounds, such as derivatives of 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine, to understand the structural requirements for their biological activity. nih.govresearchgate.net A similar approach for this compound derivatives could accelerate the optimization process by prioritizing the synthesis of compounds with a higher probability of success.

Illustrative QSAR Descriptor Classes and Their Relevance:

| Descriptor Class | Examples | Relevance to this compound Derivatives |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. |

| Steric | Molecular weight, volume, surface area, shape indices | Determine how well the molecule fits into a binding pocket. |

| Hydrophobic | LogP, molar refractivity | Affect membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Describe the branching and overall shape of the molecule. |

Application of Bioisosteric Software Programs in Oxetane Derivative Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The oxetane ring has emerged as a valuable bioisostere for various functional groups, including gem-dimethyl and carbonyl groups. acs.orgnih.gov This is due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, while often maintaining or even enhancing biological activity. nih.gov

Bioisosteric replacement software programs play a crucial role in the modern drug design pipeline. These tools can rapidly screen vast virtual libraries of chemical fragments to identify potential bioisosteric replacements for a specified functional group in a lead compound.

In the context of designing derivatives of this compound, such software could be used to:

Identify Novel Scaffolds: Suggest replacements for the oxetane ring or the chlorophenyl group to explore new chemical space and potentially discover compounds with improved properties or different biological activities.

Optimize Physicochemical Properties: Propose modifications to the parent structure to fine-tune properties like solubility, lipophilicity, and metabolic stability. For instance, the oxetane motif itself is often introduced to enhance solubility and reduce lipophilicity compared to a gem-dimethyl group. nih.gov

Explore New Interaction Patterns: By suggesting different functional groups, these programs can help in designing compounds that form new or stronger interactions with a biological target.

The use of such software, in combination with the other computational methods described above, provides a powerful and integrated platform for the rational design of novel oxetane-containing drug candidates.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating "3-(4-Chlorophenyl)-3-oxetanamine" from impurities, starting materials, and byproducts. They are also the cornerstone of quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "this compound". A reversed-phase HPLC method is typically developed for this purpose, offering robust and reproducible analysis. nih.gov The method's effectiveness relies on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

The development of a suitable HPLC method involves optimizing several parameters to achieve a good resolution between the main compound peak and potential impurity peaks. A gradient elution is often employed to ensure the timely elution of compounds with a range of polarities. nih.gov The use of a Diode Array Detector (DAD) allows for the monitoring of the elution at multiple wavelengths, which can help in identifying and quantifying impurities. nih.gov For amine-containing compounds, pH control of the mobile phase is critical to ensure good peak shape.

Below is a table representing typical HPLC parameters that could be used for the analysis of "this compound".

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This table is a representation of typical parameters and may require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is exceptionally powerful for both the quantification of "this compound" in complex matrices, such as plasma, and for the identification of trace-level impurities. nih.gov

For quantitative analysis, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often used. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole (Q1), fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole (Q3). This process provides a high degree of selectivity and sensitivity. nih.gov Sample preparation for biological matrices typically involves protein precipitation followed by centrifugation to remove macromolecules that could interfere with the analysis. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Description |

|---|---|

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Triple Quadrupole (QqQ) |

| MRM Transition | Hypothetical: Q1: m/z 184.1 → Q3: m/z [Specific Fragment] |

This table provides illustrative parameters. The specific MRM transition would need to be determined experimentally.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of "this compound" would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the diastereotopic protons of the oxetane (B1205548) ring, and the protons of the amine group. The protons on the substituted aromatic ring would likely appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The four protons on the oxetane ring would appear as multiplets in the upfield region (typically δ 4.0-5.0 ppm). The amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the oxetane ring attached to the phenyl group and the amine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Cl) | ~7.4 (d) | ~129 |

| Aromatic CH (meta to Cl) | ~7.3 (d) | ~128 |

| Oxetane CH₂ | ~4.5-4.8 (m) | ~78 |

| Amine NH₂ | Broad singlet | - |

| Quaternary C (C-Ar) | - | ~140 |

| Quaternary C (C-Cl) | - | ~134 |

Predicted values are based on structural similarities to related compounds and general NMR principles. chemicalbook.comcas.cz Actual values must be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to display characteristic absorption bands corresponding to its key structural features.

Key expected absorptions include the N-H stretching of the primary amine, the C-O-C stretching of the strained oxetane ring, the C-Cl stretching of the chlorophenyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring. nist.gov

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3300 | Primary Amine (N-H) | Stretch |

| 3100-3000 | Aromatic C-H | Stretch |

| ~1600, ~1490 | Aromatic C=C | Stretch |

| ~1100 | C-Cl | Stretch |

| ~980 | Oxetane Ring (C-O-C) | Asymmetric Stretch |

This table presents expected absorption ranges. nist.gov Experimental verification is required.

Advanced Analytical Techniques for Metabolite Identification (In Vitro Studies)

Understanding the metabolic fate of a compound is crucial. In vitro studies using liver microsomes or hepatocytes are performed to predict how a compound might be metabolized in vivo. For oxetane-containing compounds, metabolic pathways often involve the oxidation of the strained oxetane ring. nih.govacs.org

The primary metabolic pathways for many oxetane-containing molecules involve cytochrome P450 (CYP) enzymes. nih.gov For "this compound", likely metabolic transformations would include oxidation of the oxetane ring, which would lead to the opening of the ring to form a diol. scirp.org

Advanced analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), such as LC-QTOF (Quadrupole Time-of-Flight), are used to identify these metabolites. acs.org This technique allows for the determination of the elemental composition of metabolites from their accurate mass, and fragmentation patterns (MS/MS) help to elucidate their structures.

Table 5: Potential In Vitro Metabolites of this compound

| Metabolite | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1: Diol Metabolite | 1-(4-chlorophenyl)-1-(aminomethyl)propane-1,3-diol | Oxetane ring opening via hydrolysis or oxidation |

| M2: N-Oxide | 3-(4-chlorophenyl)-3-(aminooxy)oxetane | N-oxidation of the primary amine |

| M3: Hydroxylated Phenyl Ring | 3-(4-chloro-x-hydroxyphenyl)-3-oxetanamine | Aromatic hydroxylation |

This table lists plausible metabolites based on known metabolic pathways of similar structures. nih.govacs.org Their formation would need to be confirmed through experimental studies.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Pathways for Diversified Oxetanamine Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, providing a broad chemical space for screening and optimization. For 3-aryl-3-oxetanamines, including the 4-chloro substituted variant, the development of efficient and versatile synthetic routes is paramount. Current research is moving beyond traditional methods to embrace innovative strategies that allow for a wider range of substitutions and structural complexities.

Recent advances have focused on the synthesis of functionalized 3-substituted oxetanes. acs.org Methodologies are being developed to create libraries of 3,3-disubstituted oxetanes, which are valuable for exploring structure-activity relationships (SAR). rsc.org These methods often start from readily available materials and employ robust reaction conditions to introduce diverse functionalities. rsc.org One approach involves the cyclization of suitably substituted precursors, where the oxetane (B1205548) ring is formed in a key step. acs.org For instance, the synthesis of 3,3-disubstituted oxetanes has been achieved from substituted dimethyl malonates through a multi-step process involving reduction, tosylation, and base-mediated cyclization. acs.org

Furthermore, the development of solid-phase synthesis techniques for 3,3-disubstituted oxetanes has shown promise for the rapid generation of compound libraries. acs.org These approaches facilitate purification and can be automated, significantly accelerating the drug discovery process. The stability of the oxetane core to a variety of reaction conditions, including acidic and basic environments, allows for a broad range of chemical transformations to be performed on the scaffold, further diversifying the resulting library. rsc.org

| Synthetic Strategy | Description | Key Advantages |

| Williamson Etherification | Intramolecular cyclization of a diol derivative, where one hydroxyl group is converted to a leaving group. acs.org | A classic and often reliable method for forming the oxetane ring. acs.org |

| Epoxide Ring Expansion | Opening of an epoxide with a nucleophile bearing a leaving group, followed by intramolecular cyclization. acs.org | Allows for the creation of substituted oxetanes from readily available epoxides. acs.org |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed cycloaddition reactions to form the four-membered ring. thieme-connect.com | Can provide access to complex and highly substituted oxetane structures. thieme-connect.com |

| Solid-Phase Synthesis | Synthesis of oxetane derivatives on a solid support, allowing for rapid purification and library generation. acs.org | High-throughput synthesis and purification. acs.org |

Exploration of New Therapeutic Applications for 3-(4-Chlorophenyl)-3-oxetanamine Scaffolds

The unique physicochemical properties of the oxetane motif, such as its ability to improve solubility, metabolic stability, and act as a hydrogen bond acceptor, make it an attractive scaffold for a wide range of therapeutic targets. acs.orgnih.gov The this compound scaffold, in particular, holds potential for diverse pharmacological applications beyond its initial areas of investigation.

Research into related 3-aryl-3-substituted amine structures has revealed promising activities. For example, a series of 3-aryl-3-azolylpropan-1-amines have been identified as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine (B1211576), suggesting potential applications in treating depression and other mood disorders. nih.gov Similarly, 3-aryl piperidine (B6355638) analogs have been evaluated as dopamine D4 receptor agonists, indicating a possible role in neurological and psychiatric conditions. nih.gov

The presence of the 4-chlorophenyl group can also contribute to specific biological activities. For instance, a compound containing a 4-chlorophenyl moiety, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, has demonstrated antimicrobial activity. mdpi.com This suggests that the this compound scaffold could be explored for the development of novel anti-infective agents. Furthermore, other compounds bearing the 4-chlorophenyl group have shown potential as anti-inflammatory and cytotoxic agents. nih.gov

| Potential Therapeutic Area | Rationale | Representative Finding |

| Central Nervous System Disorders | The scaffold's ability to cross the blood-brain barrier and modulate neurotransmitter systems. | 3-Aryl-3-azolylpropan-1-amines show potential as triple reuptake inhibitors. nih.gov |

| Oncology | The 4-chlorophenyl group is present in some cytotoxic compounds. | A 4-chlorophenyl derivative of pyrido[3,4-d]pyridazine (B3350088) showed anticancer activity. nih.gov |

| Infectious Diseases | The 4-chlorophenyl moiety has been associated with antimicrobial activity. | A benzo[f]chromene derivative with a 4-chlorophenyl group exhibited antimicrobial effects. mdpi.com |

| Inflammatory Diseases | Compounds with a 4-chlorophenyl group have shown anti-inflammatory properties. | A pyrido[3,4-d]pyridazine derivative displayed anti-inflammatory activity. nih.gov |

Advanced Mechanistic Studies to Elucidate Complex Biological Interactions

A deep understanding of how a drug molecule interacts with its biological target at a molecular level is crucial for rational drug design and optimization. For the this compound scaffold, advanced mechanistic studies are essential to unravel the intricacies of its biological activity.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences, electronic properties, and reactivity of these molecules. nih.gov Such studies have been used to investigate the structure and properties of related compounds, for example, to determine the predominant tautomeric and isomeric forms of 4-hydroxycoumarin-derived imines/enamines. nih.gov A comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has also been performed using computational methods to understand its spectroscopic and electronic properties. researchgate.net

Experimental techniques like X-ray crystallography can provide a definitive three-dimensional structure of the compound bound to its target protein, revealing key binding interactions. mdpi.com This information is invaluable for understanding the molecular basis of activity and for guiding the design of more potent and selective analogs. Molecular docking studies can also be employed to predict the binding mode of the ligand within the active site of a target protein, as demonstrated in the study of a benzo[f]chromene derivative with antimicrobial activity. mdpi.com These computational predictions can then be validated through site-directed mutagenesis and other biochemical assays.

Integration of Artificial Intelligence and Machine Learning in Oxetane Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, offering the potential to accelerate timelines, reduce costs, and improve the success rate of drug development. nih.gov For oxetane-based drug discovery, these computational tools can be applied at various stages of the process.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov These models can then be used to screen virtual libraries of oxetanamine derivatives, identifying compounds with a high probability of being active against a specific target. rsc.org For example, machine learning models have been successfully developed to predict inhibitors of enzymes like acetylcholinesterase. nih.gov

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Use of predictive models to screen large compound libraries for potential hits. nih.gov | Significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. mdpi.com | Expands the accessible chemical space and can lead to the discovery of novel scaffolds. mdpi.com |

| ADMET Prediction | Prediction of pharmacokinetic and toxicity properties of drug candidates. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |

| Scaffold Optimization | AI-driven optimization of scaffold architecture for improved bioactivity and other properties. jcbi.orgresearchgate.net | Leads to the development of more potent and selective drug candidates. jcbi.orgresearchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed for 3-(4-Chlorophenyl)-3-oxetanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves oxetane ring formation via cyclization or nucleophilic substitution. Key steps include:

- Ring-closing strategies : Use of epoxide intermediates or ketone precursors with ammonia under reductive amination conditions .

- Coupling reactions : Palladium-catalyzed cross-coupling to introduce the 4-chlorophenyl group to oxetanamine scaffolds .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., methanol/water) to achieve >95% purity .

Table 1 : Hypothetical Synthetic Routes and Outcomes

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference Approach |

|---|---|---|---|---|

| Reductive amination | NaBH4/EtOH | 65 | 92 | |

| Pd-mediated coupling | Pd(PPh3)4/DMF | 78 | 95 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Identify oxetane ring protons (δ 4.2–4.8 ppm, multiplet) and amine protons (δ 1.5–2.0 ppm, broad). The 4-chlorophenyl group shows aromatic protons at δ 7.3–7.6 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 197.6 (C9H10ClNO) with chlorine isotopic pattern .

- IR Spectroscopy : Stretching vibrations for C-O (oxetane, ~1100 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational models predict the conformational stability and reactivity of this compound in solution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for oxetane ring puckering and substituent effects. The 4-chlorophenyl group induces steric strain, reducing ring stability by ~5 kcal/mol compared to unsubstituted oxetanamine .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrogen-bonding interactions with the amine group .

- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (amine) for derivatization .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how do intermolecular interactions affect packing?

- Methodological Answer :

- Crystallization Issues : Polymorphism due to flexible oxetane ring; slow evaporation from acetonitrile improves crystal quality .

- Hydrogen Bonding : The amine group forms N-H···O/N interactions (2.8–3.2 Å) with adjacent molecules, stabilizing monoclinic or orthorhombic systems .

Table 2 : Hypothetical Crystallographic Data (Analogous to )

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a (Å) | 8.44 |

| b (Å) | 26.84 |

| β (°) | 100.4 |

| V (ų) | 2331.5 |

Q. How can structural analogs of this compound guide SAR studies for bioactive molecule design?

- Methodological Answer :

- Bioisosteric Replacement : Replace oxetane with azetidine or tetrahydrofuran to modulate lipophilicity (logP) and bioavailability .

- Electron-Withdrawing Effects : The 4-chlorophenyl group enhances electrophilic reactivity, enabling covalent binding to serine proteases (e.g., in anticoagulant candidates) .

- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB: Y0H) to identify critical hydrogen-bond acceptors/donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.